molecular formula C17H13ClN2O2 B2933416 3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034439-38-6

3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide

Cat. No.: B2933416
CAS No.: 2034439-38-6
M. Wt: 312.75
InChI Key: BHLJYRQQPGBIPG-UHFFFAOYSA-N
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Description

3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 3-chloro group and a complex side chain containing a furan and pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide
  • 3-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan and pyridine ring with a benzamide core makes it a versatile scaffold for drug design and organic synthesis .

Properties

IUPAC Name

3-chloro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c18-14-4-1-3-13(10-14)17(21)20-11-12-6-7-19-15(9-12)16-5-2-8-22-16/h1-10H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLJYRQQPGBIPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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